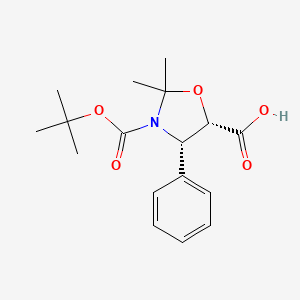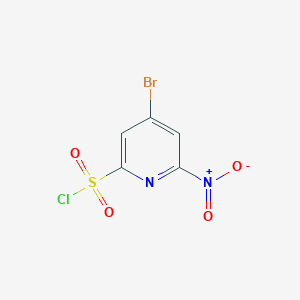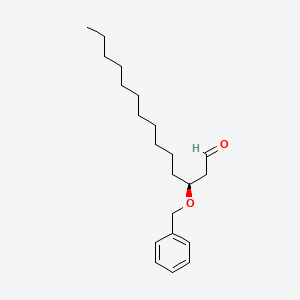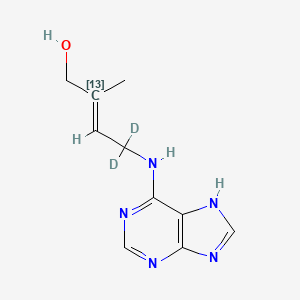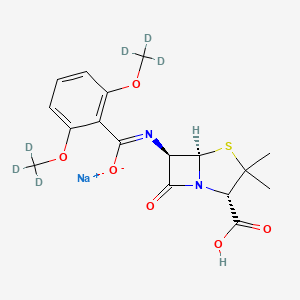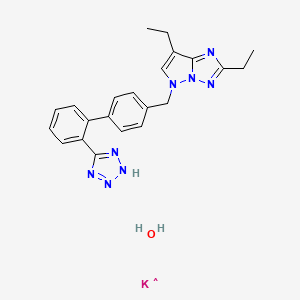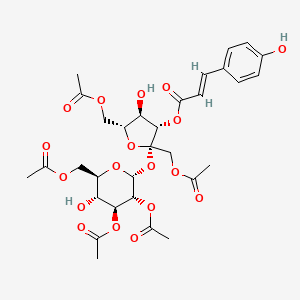
1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose: , also known by its identifier AKOS040762978 , is a natural compound extensively employed in the research of diverse medical conditions. This compound is known for its remarkable antioxidant capabilities, making it a valuable tool in the study of inflammation, malignancies, and cardiovascular dysfunctions.
準備方法
The synthesis of 1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose involves multiple acetylation steps. The compound is prepared by acetylating sucrose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature to ensure complete acetylation. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve high yields and purity.
化学反応の分析
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions to study its oxidative stability and degradation products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to explore the formation of reduced derivatives.
Substitution: The acetyl groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkoxides and amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the parent sucrose and coumaric acid derivatives
科学的研究の応用
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study acetylation reactions and the stability of acetylated sugars.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on cellular mechanisms.
Medicine: Research on this compound includes its potential therapeutic effects in treating inflammation, cancer, and cardiovascular diseases.
Industry: It is employed in the development of antioxidant formulations and as a reference standard in quality control processes
作用機序
The mechanism of action of 1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose involves its antioxidant activity. The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It interacts with molecular targets such as enzymes involved in oxidative stress pathways, including superoxide dismutase and catalase. These interactions help in modulating the cellular redox state and preventing oxidative damage .
類似化合物との比較
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose can be compared with other acetylated sugars and coumaric acid derivatives:
1,6,2’,3’,6’-O-Pentaacetylsucrose: Similar in structure but lacks the coumaroyl group, making it less effective as an antioxidant.
Coumaric Acid: While it shares the coumaroyl group, it does not have the acetylated sugar moiety, which limits its applications in studying acetylation reactions.
Acetylated Glucose Derivatives: These compounds have similar acetyl groups but differ in their sugar moiety, affecting their reactivity and applications .
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose stands out due to its unique combination of acetylated sugar and coumaroyl group, providing a versatile tool for various research applications.
特性
分子式 |
C31H38O18 |
|---|---|
分子量 |
698.6 g/mol |
IUPAC名 |
[(2S,3S,4R,5R)-2,5-bis(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-hydroxyoxan-2-yl]oxy-4-hydroxyoxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H38O18/c1-15(32)41-12-22-25(39)27(44-18(4)35)28(45-19(5)36)30(46-22)49-31(14-43-17(3)34)29(26(40)23(48-31)13-42-16(2)33)47-24(38)11-8-20-6-9-21(37)10-7-20/h6-11,22-23,25-30,37,39-40H,12-14H2,1-5H3/b11-8+/t22-,23-,25-,26-,27+,28-,29+,30-,31+/m1/s1 |
InChIキー |
XEULPBRTZLSETH-OZNBHJLGSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)C)O)OC(=O)/C=C/C3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)OC(=O)C)O |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)O)OC(=O)C=CC3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



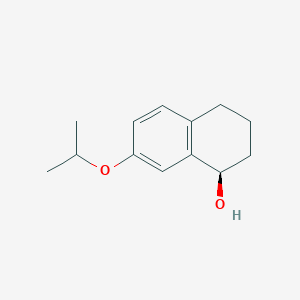

![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
